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Compound of Interest

Compound Name: N-phenyloxolan-3-amine

Cat. No.: B065924

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for N-
phenyloxolan-3-amine, a secondary amine containing a phenyl and an oxolane
(tetrahydrofuran) moiety. The data presented herein, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the
structural elucidation and characterization of this compound. This document is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry. While specific experimental data for N-phenyloxolan-3-amine is not widely
published, this guide presents expected spectroscopic values based on the analysis of its
constituent functional groups and data from structurally analogous compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for N-
phenyloxolan-3-amine.

H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.20-7.30 t 2H Ar-H (meta)
~6.70 - 6.80 t 1H Ar-H (para)
~6.60 - 6.70 d 2H Ar-H (ortho)
~4.00 - 4.20 m 1H N-CH
~3.80 - 4.00 m 2H O-CH:
~3.60 - 3.70 m 1H NH
~3.40 - 3.60 m 2H N-CH-CH:2
~2.00 - 2.20 m 2H O-CH2-CH2

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCIs, Frequency: 100 MHz

Chemical Shift (8) ppm Assighment
~148 Ar-C (C-N)
~129 Ar-CH (meta)
~117 Ar-CH (para)
~113 Ar-CH (ortho)
~68 O-CH:2

~55 N-CH

~48 N-CH-CH:z
~35 0O-CH2-CHz2

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (Secondary

~3350 - 3310 Medium, Sharp _

Amine)[1][2][3]
~3100 - 3000 Medium C-H Stretch (Aromatic)
~2950 - 2850 Strong C-H Stretch (Aliphatic)
~1600, ~1500 Strong C=C Stretch (Aromatic Ring)

C-N Stretch (Aromatic Amine)
~1335 - 1250 Strong

[1]

) C-N Stretch (Aliphatic Amine)

~1250 - 1020 Medium

[1]
~1100 - 1000 Strong C-O Stretch (Ether)

N-H Wag (Secondary Amine)
~910 - 665 Broad

[1]

MS (Mass Spectrometry) Data

lonization Method: Electron lonization (EI)

m/z (Mass-to-Charge

Relative Intensity (%)

Assignment

Ratio)

163 High [M]* (Molecular lon)
134 Medium [M - CzHs]*

106 High [CeHsNH=CH2]*

93 Medium [CeHsNH2]* (Aniline)
77 High [CeHs]* (Phenyl Cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified N-phenyloxolan-3-amine
sample is dissolved in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.

'H NMR Acquisition: The proton NMR spectrum is acquired with a 30° pulse width, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are
typically averaged.

13C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled
pulse sequence with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation
delay of 2 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-
noise ratio.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for *H NMR and the residual solvent peak of CDCls at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid
sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder
and pressing the mixture into a transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

e Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1, A
background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded
and automatically subtracted from the sample spectrum.
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o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is presented as a plot of transmittance (%) versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or
through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for
separation prior to analysis.

« lonization: For a volatile compound like N-phenyloxolan-3-amine, Electron lonization (El) at
70 eV is a common method. For less volatile samples or to obtain a stronger molecular ion
peak, soft ionization techniques like Electrospray lonization (ESI) or Chemical lonization (ClI)
can be used.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

o Detection: The separated ions are detected, and the signal is amplified to generate a mass
spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized compound like N-phenyloxolan-3-amine.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of N-phenyloxolan-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065924+#spectroscopic-data-of-n-phenyloxolan-3-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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